tert-butyl N-[(oxiran-2-yl)methyl]-N-(propan-2-yl)carbamate
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Overview
Description
tert-Butyl N-[(oxiran-2-yl)methyl]-N-(propan-2-yl)carbamate: is a chemical compound with the molecular formula C8H15NO3. It is known for its unique structure, which includes a carbamate group attached to a tert-butyl group and an oxirane group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(oxiran-2-yl)methyl]-N-(propan-2-yl)carbamate involves multiple steps:
Reaction of tert-butyl N-(propan-2-yl)carbamate with epichlorohydrin: This reaction occurs in the presence of a base to form tert-butyl N-[(chloromethyl)oxiran-2-yl]-N-(propan-2-yl)carbamate.
Reaction with sodium azide: The intermediate product is then reacted with sodium azide in the presence of a copper catalyst to form tert-butyl N-[(azidomethyl)oxiran-2-yl]-N-(propan-2-yl)carbamate.
Reduction of the azide group: Finally, the azide group is reduced using hydrogen gas in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(oxiran-2-yl)methyl]-N-(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Products include diols and other oxygenated derivatives.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used but generally include substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(oxiran-2-yl)methyl]-N-(propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(oxiran-2-yl)methyl]-N-(propan-2-yl)carbamate involves its interaction with molecular targets through its carbamate and oxirane groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The carbamate group can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the oxirane group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Similar structure but different substituents on the carbamate group.
Properties
CAS No. |
2219408-21-4 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(oxiran-2-ylmethyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)12(6-9-7-14-9)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
FJRFKZVSCKQTND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CO1)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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